molecular formula C22H16N2O2 B14912882 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-1,3-diphenyl-propane-1,3-dione

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-1,3-diphenyl-propane-1,3-dione

Cat. No.: B14912882
M. Wt: 340.4 g/mol
InChI Key: ODDOAUZINBJGDP-FMQUCBEESA-N
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Description

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the condensation of benzimidazole derivatives with diketones. One common method involves the reaction of 2-aminobenzimidazole with benzil in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile
  • 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile
  • 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-(3-iodo-5-methoxy-4-oxo-2,5-cyclohexadien-1-ylidene)propanenitrile

Uniqueness

What sets 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H16N2O2/c25-20(15-9-3-1-4-10-15)19(21(26)16-11-5-2-6-12-16)22-23-17-13-7-8-14-18(17)24-22/h1-14,25H,(H,23,24)/b20-19+

InChI Key

ODDOAUZINBJGDP-FMQUCBEESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)O

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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